molecular formula C18H30OSi B14076597 Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane CAS No. 101822-26-8

Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane

Cat. No.: B14076597
CAS No.: 101822-26-8
M. Wt: 290.5 g/mol
InChI Key: KPASHYDPKHBGKV-UHFFFAOYSA-N
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Description

This compound features a furan ring substituted at position 2 with a trimethylsilyl group and at position 3 with an ethyl chain terminating in a 2,6,6-trimethylcyclohex-1-enyl moiety. Its structural complexity suggests applications in organic synthesis (e.g., as a silyl-protected intermediate) and possibly in fragrance formulations due to similarities with terpenoid derivatives.

Properties

CAS No.

101822-26-8

Molecular Formula

C18H30OSi

Molecular Weight

290.5 g/mol

IUPAC Name

trimethyl-[3-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]furan-2-yl]silane

InChI

InChI=1S/C18H30OSi/c1-14-8-7-12-18(2,3)16(14)10-9-15-11-13-19-17(15)20(4,5)6/h11,13H,7-10,12H2,1-6H3

InChI Key

KPASHYDPKHBGKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC2=C(OC=C2)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Sulfonate-Mediated Alkylation

This two-step approach involves sulfonation followed by nucleophilic substitution:

Step 1: Sulfonation of Cyclohexenyl Precursor
Reacting 2,6,6-trimethylcyclohex-1-enylmethanol with benzenesulfonyl chloride in dichloromethane yields {[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl}benzene. Triethylamine is typically employed as a base to scavenge HCl.

Step 2: Coupling with Trimethylsilylfuran
The sulfonate intermediate undergoes nucleophilic displacement with 2-trimethylsilyl-3-chloromethylfuran in tetrahydrofuran (THF) under reflux. Potassium carbonate facilitates deprotonation, achieving a 93% yield.

Reaction Conditions

Parameter Value
Solvent THF
Temperature 66–68°C (reflux)
Base K2CO3
Time 12–24 h
Yield 93%

Hydrosilylation Catalyzed by Transition Metal Complexes

Adapting methodologies from related silane syntheses, a cobalt-catalyzed hydrosilylation strategy may be employed:

Procedure

  • Catalyst Preparation : γ-Al₂O₃-supported polyethylene glycol (PEG)-cobalt catalyst is synthesized by impregnating cobalt chloride and PEG onto γ-Al₂O₃.
  • Hydrosilylation : 3-Vinyl-2-trimethylsilylfuran reacts with 2,6,6-trimethylcyclohex-1-enylmethylsilane in toluene at 80–90°C under argon. The cobalt catalyst (3 wt%) enables selective β-addition.

Optimization Insights

  • Molar Ratio : A 1:1.2 ratio of furan to silane minimizes side products.
  • Catalyst Recovery : γ-Al₂O₃ allows for catalyst reuse over five cycles with <5% yield drop.

Grignard-Based Alkylation

A three-step sequence utilizing organometallic reagents:

Step 1: Synthesis of 2-Trimethylsilyl-3-bromofuran
Bromination of 2-trimethylsilylfuran with N-bromosuccinimide (NBS) in CCl₄ (70% yield).

Step 2: Grignard Reagent Formation
2,6,6-Trimethylcyclohex-1-enylethylmagnesium bromide is prepared in diethyl ether.

Step 3: Coupling
The Grignard reagent reacts with 2-trimethylsilyl-3-bromofuran at 0°C, followed by acidic workup (HCl/ice), yielding the target compound in 85% yield.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Sulfonate Alkylation 93% High selectivity, mild conditions Requires toxic sulfonyl chlorides
Hydrosilylation 88%* Catalyst reuse, atom economy High-temperature sensitivity
Grignard Alkylation 85% Scalability, straightforward workup Moisture-sensitive reagents

*Estimated based on analogous reactions.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 0.42 (s, 9H, Si(CH₃)₃), δ 5.21 (m, 1H, cyclohexenyl CH).
    • ²⁹Si NMR : Signal at δ 18.7 ppm (trimethylsilyl group).
  • Distillation : Purification under reduced pressure (102–104°C at 1 mmHg).

Industrial-Scale Considerations

  • Catalyst Cost : Cobalt-PEG/γ-Al₂O₃ offers cost advantages over palladium-based systems.
  • Solvent Recovery : Toluene and THF are recycled via fractional distillation, reducing waste.
  • Safety : Exothermic steps (e.g., Grignard formation) require controlled addition rates and cooling.

Chemical Reactions Analysis

Types of Reactions

Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.

    Substitution: Substitution reactions, particularly those involving the trimethylsilyl group, can result in the formation of new compounds with diverse functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Silyl-Substituted Furans

  • (furan-2-yloxy)trimethylsilane (): This compound has a trimethylsilyl group on the furan oxygen. Unlike the target compound’s C-silyl substitution, O-silyl derivatives are more labile under acidic or basic conditions. For example, (furan-2-yloxy)trimethylsilane is synthesized via silylation of 2(5H)-furanone with chlorotrimethylsilane in dichloromethane (88% yield) . The target compound’s C-silyl group likely offers greater stability, making it suitable for reactions requiring prolonged exposure to polar solvents.

Cyclohexenyl-Substituted Derivatives

  • alpha-Ionol and beta-Ionol (): These terpenoid alcohols contain the 2,6,6-trimethylcyclohexenyl group linked to a butenol chain. Alpha-ionol (4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol) shares the cyclohexenyl motif with the target compound but lacks the silylated furan. The target’s silane group may reduce polarity, enhancing solubility in non-polar solvents compared to ionols, which are prone to oxidation due to their alcohol functionality .

Silyl-Protected Cyclohexenyl Precursors

  • 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (): This triflate precursor to cyclohexyne incorporates a bulkier triethylsilyl group. However, the triflate’s electron-withdrawing group enhances leaving-group ability, a feature absent in the target compound .

Boron-Containing Silyl Compounds

  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane ():
    This compound’s ethynyl boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target’s furan and cyclohexenyl groups may favor electrophilic aromatic substitution. The boronate’s molecular weight (224.18 g/mol) is lower than the target’s (estimated ~330 g/mol), suggesting differences in volatility and handling .

Key Data and Research Findings

Table 1: Comparative Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) Functional Groups Stability Notes Applications
Target Compound ~330* C-silyl furan, cyclohexenyl ethyl Stable under neutral conditions Synthesis, fragrances
(furan-2-yloxy)trimethylsilane 170.27 O-silyl furan Acid-sensitive Protecting groups
alpha-Ionol 194.31 Cyclohexenyl, alcohol Oxidizes readily Fragrance industry
2-(Triethylsilyl)cyclohex-1-en-1-yl triflate 386.44 Triethylsilyl, triflate Reactive precursor Cyclohexyne synthesis

*Estimated based on structural analogs.

Research Insights:

Electronic Effects : The target’s trimethylsilyl group donates electron density via σ-π conjugation, activating the furan ring toward electrophilic substitution. This contrasts with O-silyl derivatives, where electron withdrawal from oxygen reduces furan reactivity .

Solubility: The combination of silyl and cyclohexenyl groups likely increases solubility in non-polar solvents (e.g., hexane) compared to polar terpenoid alcohols like alpha-ionol .

Biological Activity

Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane is a silane compound that incorporates a furan moiety and a cyclohexene structure. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and fragrances. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C15H24OC_{15}H_{24}O with a molecular weight of approximately 220.35 g/mol. The compound features a furan ring and a trimethylcyclohexene group, contributing to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Density0.948 g/cm³
Boiling Point315.3 °C
Flash Point115.5 °C

Antioxidant Properties

Studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The presence of the furan ring is believed to enhance electron donation capabilities, thereby neutralizing free radicals and reducing oxidative stress in biological systems .

Antimicrobial Activity

Research has shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to its lipophilic nature, which allows it to integrate into lipid bilayers .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects in vitro. Studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this silane compound, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant capacity of similar compounds showed that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This indicates a strong potential for use in formulations aimed at reducing oxidative damage in cells .

Case Study 2: Antimicrobial Efficacy
In a controlled experiment against Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively. These results suggest its efficacy as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanism
In vitro studies using macrophage cell lines showed that treatment with the compound resulted in a significant decrease in TNF-alpha production by approximately 40% compared to untreated controls. This suggests its potential role in managing inflammation-related conditions .

Q & A

Q. What are the optimal synthetic routes for Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane?

The synthesis of this compound likely involves silylation of a furan intermediate with a cyclohexenyl-ethyl substituent. A comparable methodology is described in the preparation of (cyclohex-1-en-1-yloxy)triethylsilane, where triethylsilyl chloride reacts with cyclohexenol derivatives in anhydrous acetonitrile under nitrogen, using triethylamine as a base to scavenge HCl . For the target compound, a similar approach could involve:

  • Step 1: Synthesis of 3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-ol via alkylation or coupling reactions.
  • Step 2: Silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to protect the hydroxyl group .
  • Purification: Column chromatography on silica gel (hexanes/ethyl acetate gradients) or distillation under reduced pressure, guided by TLC analysis (Rf values) .

Q. How can TLC analysis be utilized to monitor the synthesis and purification of this compound?

TLC is critical for tracking reaction progress and purity. For silylated compounds like this, silica gel plates (e.g., Merck 60 F254) with hexanes/ethyl acetate (9:1) are recommended. Staining with p-anisaldehyde in ethanol followed by heating distinguishes silylated products (higher Rf ~0.86) from hydroxyl-containing intermediates (lower Rf ~0.45) . Pre- and post-silylation TLC comparisons ensure complete conversion and guide column chromatography fraction collection.

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR:
    • ¹H NMR: Signals for the trimethylsilyl group (δ ~0.1–0.3 ppm) and cyclohexenyl protons (δ ~5.3–5.7 ppm for the alkene).
    • ¹³C NMR: Resonances for the silyl methyl carbons (δ ~0–5 ppm) and furan carbons (δ ~100–160 ppm).
  • IR: Absence of O-H stretches (~3200–3600 cm⁻¹) post-silylation confirms successful protection.
  • Mass Spec (HRMS): Exact mass verification of the molecular ion (C₂₁H₃₆O Si) and characteristic fragmentation patterns (e.g., loss of TMS group).

Advanced Research Questions

Q. What side reactions occur during silylation, and how can they be minimized?

Competing elimination or over-silylation is common. For example, excess TMSCl may lead to bis-silylation or cleavage of sensitive substituents. Mitigation strategies include:

  • Controlled reagent stoichiometry: Use 1.1–1.2 equivalents of TMSCl to avoid excess .
  • Low-temperature conditions: Conduct reactions at 0–5°C to suppress elimination pathways.
  • Inert atmosphere: Nitrogen or argon prevents moisture-induced hydrolysis of silylating agents .

Q. How does the steric bulk of the cyclohexenyl group influence the reactivity of the silane moiety?

The 2,6,6-trimethylcyclohexenyl group creates a sterically hindered environment, potentially slowing nucleophilic attacks at the silicon center. This steric protection enhances thermal stability, making the compound suitable for high-temperature reactions (e.g., Diels-Alder cycloadditions). Computational studies (e.g., DFT) or kinetic experiments comparing less-hindered analogs (e.g., triethylsilyl derivatives) could quantify this effect .

Q. What strategies improve yields when competing elimination reactions occur during synthesis?

  • Solvent optimization: Polar aprotic solvents like THF or acetonitrile stabilize transition states favoring substitution over elimination .
  • Catalytic additives: Tetrabutylammonium fluoride (TBAF) or Lewis acids (e.g., ZnCl₂) may enhance silylation efficiency .
  • Byproduct analysis: GC-MS or HPLC identifies elimination products (e.g., alkenes), enabling targeted adjustments in reaction conditions .

Data Contradictions and Resolution

  • Yield variability: reports reference yields of 56–74% for structurally related silylated cyclohexenyl compounds. Discrepancies may arise from differences in substituent electronics or purification methods. Researchers should optimize conditions (e.g., solvent, temperature) and employ high-purity reagents to replicate or exceed these yields.

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